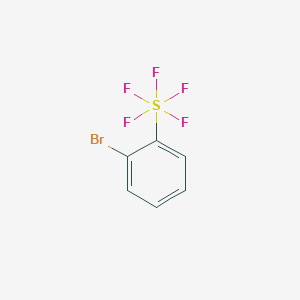

2-Bromophenylsulphur pentafluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromophenylsulphur pentafluoride is an organosulfur compound with the molecular formula C6H4BrF5S. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further substituted with a pentafluorosulfur group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromophenylsulphur pentafluoride typically involves the reaction of bromobenzene with sulfur pentafluoride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly used catalysts include transition metal complexes, which facilitate the formation of the carbon-sulfur bond.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction setups to achieve high yields and purity of the final product. The reaction conditions are optimized to minimize side reactions and ensure the efficient conversion of starting materials .

Analyse Chemischer Reaktionen

1.1. Fluorination of Aryl Disulfides

Aryl disulfides (e.g., bromophenyl disulfide) undergo fluorination using agents like BDM (a fluorinating gas mixture) or F₂ in the presence of fluoride sources (e.g., KF). For example:

-

BDM fluorination : BDM (7% in N₂/CO₂) bubbled through a cooled acetonitrile solution of bromophenyl disulfide at ≤15°C yields sulfur pentafluoride products .

-

F₂ fluorination : Direct fluorination with F₂ (5% in N₂) at low temperatures (≤25°C) produces 2-BrPhSF₅, though yields are lower due to competing ring-fluorination .

| Method | Key Reagents | Yield | Notes |

|---|---|---|---|

| BDM fluorination | BDM, KF, acetonitrile | 15–60% | Higher yield with KF co-fluoride |

| F₂ fluorination | F₂ (5% in N₂), acetonitrile | <5% | Risk of ring-fluorination byproducts |

1.2. Intermediate Chlorotetrafluorides

Aryl chlorotetrafluorides (e.g., 2-BrPhSF₄Cl) are intermediates in pentafluoride synthesis. These are formed via:

-

Cl₂/KF fluorination : Reaction of bromophenyl sulfenyl chloride with Cl₂ and KF .

-

Subsequent fluorination : Conversion of chlorotetrafluorides to pentafluorides using fluorinating agents like ZnF₂ or HBF₄ .

2.1. Fluorination Pathway

The fluorination of aryl disulfides proceeds through a radical chain mechanism , where BDM or F₂ abstracts a sulfur atom, generating reactive intermediates. The presence of KF enhances fluoride transfer, minimizing side reactions .

2.2. Isomerization of Intermediates

Chlorotetrafluoride intermediates (e.g., 2-BrPhSF₄Cl) exhibit trans-cis isomerization under thermal conditions. For example:

-

Thermal stability : Trans-isomers convert to cis-isomers at elevated temperatures (e.g., 150°C), though the process is slow .

-

Catalytic effects : Lewis acids (e.g., HBF₄) accelerate isomerization, with cis-isomers often being thermodynamically favored .

3.1. Fluorinating Agent

-

Electrophilic fluorination : Reacts with nucleophilic substrates (e.g., alkenes, aromatic rings) to transfer the SF₅ group .

-

Material science : Used in synthesizing fluorinated polymers for enhanced thermal and chemical resistance .

3.2. Pharmaceutical Development

-

Bioisosteric substitution : Introduces fluorine into drug candidates to modulate pharmacokinetics (e.g., lipophilicity, metabolic stability) .

3.3. Analytical Chemistry

4.1. ¹⁹F NMR Analysis

-

PhSF₅ derivatives : Typically exhibit broad singlets for the SF₅ group (e.g., δ 51.87 ppm for SF₅ in pyridine derivatives) .

-

Isomer differentiation : Cis/trans isomers show distinct splitting patterns due to sulfur-fluorine coupling .

4.2. HRMS and Elemental Analysis

-

Molecular formula : C₆H₄BrF₅S (molecular weight = 301.88 g/mol).

-

HRMS data : Matches calculated isotopic patterns for bromine and fluorine .

Challenges and Considerations

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Functionalization

2-Bromophenylsulphur pentafluoride serves as a versatile building block in organic synthesis. Its ability to introduce the pentafluorosulfur group (SF₅) into various organic molecules enhances their chemical properties, making them suitable for advanced applications:

- Pharmaceutical Development : Research indicates that compounds derived from this compound exhibit improved affinity for serotonin receptors, which is crucial for developing new therapeutic agents targeting mood disorders and other neurological conditions .

- Agrochemical Applications : The compound's high electron-withdrawing properties make it an effective candidate for designing pesticides and herbicides that require enhanced lipophilicity and biological activity .

Case Study 1: Synthesis of Pentafluorosulfanyl Amino Acids

A significant study involved the synthesis of pentafluorosulfanyl-containing aromatic amino acids via a Negishi cross-coupling strategy. The resulting compounds were utilized in peptide synthesis, demonstrating the utility of this compound in creating biologically relevant molecules .

- Methodology : The synthesis involved deprotection steps followed by amide bond formation, yielding dipeptides with substantial biological activity.

- Outcomes : The synthesized dipeptides showed promising results in receptor binding assays, indicating potential therapeutic applications.

Case Study 2: Development of Anorectic Agents

Another notable application is in the design of anorectic agents, where derivatives of this compound have been shown to significantly enhance receptor affinity compared to traditional compounds like fenfluramine. This advancement underscores the potential for developing more effective weight management therapies .

Research has also indicated that derivatives of this compound can function as oxidizing agents and gaseous insecticides. For instance, experiments demonstrated that introducing small amounts of pentafluorosulfur bromide into a controlled environment effectively eliminated common household pests like house flies within minutes . This application highlights its potential utility in pest control strategies.

Wirkmechanismus

The mechanism of action of 2-Bromophenylsulphur pentafluoride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-Chlorophenylsulphur pentafluoride: Similar structure but with a chlorine atom instead of bromine.

2-Fluorophenylsulphur pentafluoride: Contains a fluorine atom in place of bromine.

2-Iodophenylsulphur pentafluoride: Features an iodine atom instead of bromine.

Comparison: 2-Bromophenylsulphur pentafluoride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .

Biologische Aktivität

2-Bromophenylsulphur pentafluoride (CAS No. 1435807-16-1) is a compound of growing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by its unique structure that includes a bromine atom attached to a phenyl ring and a sulfur atom bonded to five fluorine atoms. This configuration contributes to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 320.4 g/mol |

| Chemical Formula | C6H4BrF5S |

| CAS Number | 1435807-16-1 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been suggested based on preliminary studies:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can act on receptors that are crucial for cell signaling, potentially affecting processes such as apoptosis and proliferation.

- Antimicrobial Activity : Initial investigations indicate that it may exhibit antimicrobial properties, making it a candidate for further development in treating infections.

Research Findings

Recent studies have investigated the biological activities of this compound, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. A study published in ACS Infectious Diseases reported that compounds with similar structures demonstrated effectiveness against resistant strains of bacteria, suggesting that this compound could be a viable candidate for further exploration in this area.

Anticancer Activity

In vitro studies have indicated that the compound may induce apoptosis in cancer cells. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death. A comparative analysis with other sulfur-containing compounds highlighted the unique efficacy of this compound against certain cancer cell lines .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.

- Method : Disc diffusion method was employed.

- Results : Showed significant inhibition zones compared to control groups.

-

Study on Anticancer Potential :

- Objective : To assess cytotoxic effects on breast cancer cell lines (MCF-7).

- Method : MTT assay was used to measure cell viability.

- Results : The compound exhibited a dose-dependent decrease in cell viability, indicating strong anticancer properties.

Eigenschaften

IUPAC Name |

(2-bromophenyl)-pentafluoro-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF5S/c7-5-3-1-2-4-6(5)13(8,9,10,11)12/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPHYCXVSOHZEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(F)(F)(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.